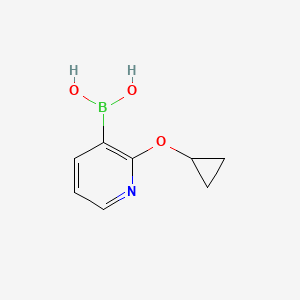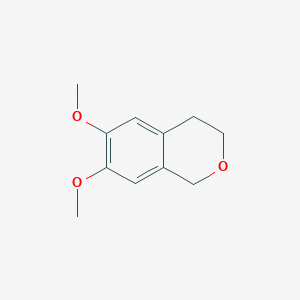
6,7-Dimethoxyisochroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxyisochroman is an organic compound belonging to the isochroman family Isochromans are bicyclic structures containing a benzene ring fused to a tetrahydropyran ring The presence of methoxy groups at the 6 and 7 positions of the benzene ring distinguishes this compound from other isochroman derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyisochroman typically involves the cyclization of appropriate precursors. One common method includes the reduction and cyclization of 2-acylphenylacetic acids, which are obtained by the Friedel-Crafts acylation of 3,4-dimethoxyphenylacetic acid with acyl halides . Another method involves the hydrogenation of methyl 4,5-dimethoxy-2-(7-oxo-octanoyl)phenylacetate to yield 1-(6-hydroxyheptyl)-6,7-dimethoxyisochroman-3-one .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalable synthesis of related compounds suggests that similar methodologies, such as Friedel-Crafts acylation and subsequent reduction and cyclization, could be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dimethoxyisochroman undergoes various chemical reactions, including:
Reduction: Hydrogenation reactions can convert precursors to this compound derivatives.
Substitution: Friedel-Crafts acylation reactions are used to introduce acyl groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Electrochemical conditions with appropriate electrodes.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Acyl halides and Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Spiro-cyclohexadienone derivatives.
Reduction: 1-(6-hydroxyheptyl)-6,7-dimethoxyisochroman-3-one.
Substitution: Various acylated isochroman derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxyisochroman involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to influence the erythroid differentiation of human chronic myeloid leukemia K562 cells by regulating the FOXO3/p27 signaling pathway . This regulation involves the modulation of cell cycle proteins and their phosphorylation states, ultimately affecting cell proliferation and differentiation.
Comparación Con Compuestos Similares
6,7-Dimethoxyisochroman can be compared with other isochroman derivatives, such as:
(3R,4R)-4,8-dihydroxy-3-(®-2-hydroxypentyl)-6,7-dimethoxyisochroman-1-one: A natural product found in Colletotrichum species.
Setosphlides A-D: Isocoumarin derivatives with similar structural features.
Uniqueness: The presence of methoxy groups at the 6 and 7 positions imparts unique chemical properties to this compound, influencing its reactivity and potential applications. Its ability to undergo specific oxidation and reduction reactions distinguishes it from other isochroman derivatives.
Propiedades
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-1H-isochromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-12-10-5-8-3-4-14-7-9(8)6-11(10)13-2/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINFBVKWRTXLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2COCCC2=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzene, [(3-butenylthio)methyl]-](/img/structure/B13684159.png)
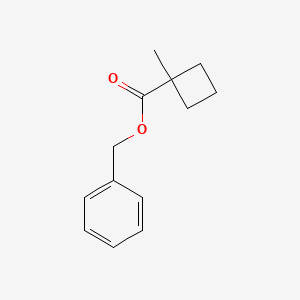
![2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole](/img/structure/B13684175.png)
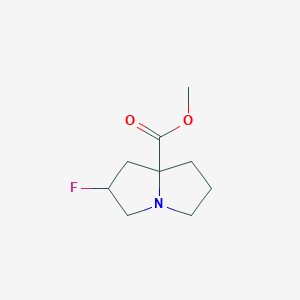
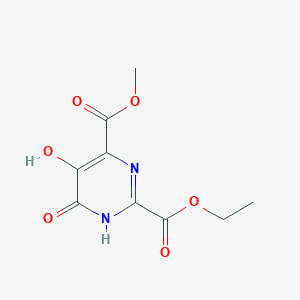
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine](/img/structure/B13684199.png)
![N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide](/img/structure/B13684205.png)
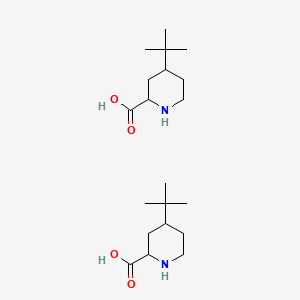
![2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13684215.png)
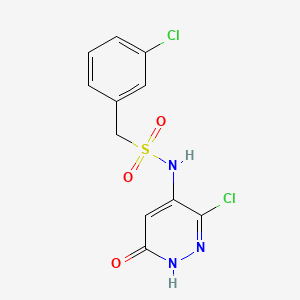
![9-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13684218.png)
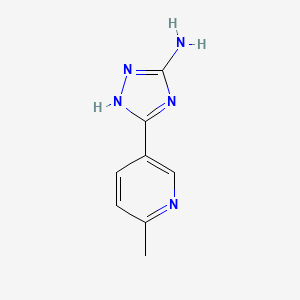
![6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B13684229.png)
